4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperidine ring bearing a trifluoromethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-[4-(trifluoromethyl)pyridin-2-yl]pyrimidine
- 4,6-Dimethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- 4,6-Dimethyl-2-[4-(trifluoromethyl)benzyl]pyrimidine
Comparison: Compared to similar compounds, 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain biological targets. The trifluoromethyl group further increases its metabolic stability and lipophilicity, making it a valuable compound in drug design .
Properties
Molecular Formula |
C12H16F3N3 |
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Molecular Weight |
259.27 g/mol |
IUPAC Name |
4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C12H16F3N3/c1-8-7-9(2)17-11(16-8)18-5-3-10(4-6-18)12(13,14)15/h7,10H,3-6H2,1-2H3 |
InChI Key |
FKOPILDDRACWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(F)(F)F)C |
Origin of Product |
United States |
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